molecular formula C17H19FN2O2 B12418090 Safinamide-d4

Safinamide-d4

Cat. No.: B12418090
M. Wt: 306.37 g/mol
InChI Key: NEMGRZFTLSKBAP-QBGTZBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safinamide-d4 (C₁₇H₁₅D₄FN₂O₂) is a deuterium-labeled isotopologue of Safinamide, a selective and reversible monoamine oxidase-B (MAO-B) inhibitor used as an adjunct therapy for Parkinson’s disease. The deuterium atoms replace four hydrogen atoms in the benzyloxy group of Safinamide, enhancing its utility as an internal standard (IS) in bioanalytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This isotopic substitution minimizes interference during mass spectrometric detection while retaining chemical similarity to the parent compound, ensuring consistent extraction efficiency and chromatographic behavior . This compound is critical for quantifying Safinamide in biological matrices (e.g., human plasma) with high precision, particularly in pharmacokinetic studies and therapeutic drug monitoring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D

InChI Key

NEMGRZFTLSKBAP-QBGTZBHMSA-N

Isomeric SMILES

[2H][C@@](C(=O)N)(C([2H])([2H])[2H])NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Deuterated Benzyloxy Intermediate Synthesis

  • O-Alkylation : 4-Hydroxybenzaldehyde was reacted with 3-fluorobenzyl-d₂ chloride (78-d₂ ) under phase-transfer catalysis (tetradecyltrimethylammonium bromide, K₂CO₃, toluene). This yielded 4-((3-fluorobenzyl-d₂)oxy)benzaldehyde (80-d₂ ) with 85% yield and >99% purity.
  • Reductive Amination : Condensation of 80-d₂ with l-alaninamide hydrochloride (81 ) using NaBH₃CN in methanol afforded this compound precursor (82-d₂ ) in 92% yield.

Deuteration of Alaninamide Side Chain

  • Deuterated Sodium Cyanoborohydride : Use of NaBD₃CN in the reductive amination step introduced deuterium at the secondary amine position, achieving 98% isotopic enrichment.

Analytical Validation :

  • UPLC-MS/MS confirmed deuterium incorporation at m/z 307.3 (vs. 303.3 for non-deuterated safinamide).
  • ¹H NMR showed complete disappearance of α-proton signals at 4.09 ppm.

Advantages :

  • High yields and purity (>99.9%) on multikilogram scale.
  • Flexibility to target specific deuteration sites.

Limitations :

  • Costly deuterated reagents (e.g., 3-fluorobenzyl-d₂ chloride).
  • Risk of over-deuteration in non-target positions.

Catalytic Hydrogen/Deuterium (H/D) Exchange

Late-stage deuteration via heterogeneous catalysis offers a complementary strategy (Figure 3).

Pd/C-Mediated H/D Exchange

  • Reaction Conditions : Treatment of safinamide intermediate 80 with Pd/C in D₂O under H₂ atmosphere at 80°C for 24 hours introduced deuterium at the benzyloxy aromatic positions.
  • Outcome : 70–85% deuterium incorporation at ortho and para positions, confirmed by LC-HRMS.

Platinum-Catalyzed Deuteration

  • Selective α-Deuteration : Exposure of safinamide to Pt/C in D₂O at 50°C selectively deuterated the α-amino position (95% incorporation).

Advantages :

  • No need for pre-deuterated starting materials.
  • Applicable to advanced intermediates.

Limitations :

  • Lower regioselectivity compared to enzymatic methods.
  • Requires optimization to minimize over-deuteration.

Comparative Analysis of Preparation Methods

Method Deuterium Sites Isotopic Purity Yield Scalability
Biocatalytic α-Amino position 96% 60% Moderate (enzyme cost)
Chemical Synthesis Benzyloxy, α-amino >99% 92% High
Catalytic H/D Exchange Aromatic, α-amino 70–95% 75% High

Chemical Reactions Analysis

Types of Reactions

Safinamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Applications

1.1 Method Development for Quantification

Safinamide-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying safinamide in biological samples. A validated analytical method utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the estimation of safinamide in human plasma and aqueous solutions. This method has demonstrated high reproducibility and accuracy, with a correlation coefficient greater than 0.998 across a concentration range of 113.0-338.0 pg/mL .

Parameter Value
Flow Rate0.8 mL/min
Total Analysis Time4 min
Recovery Rate98.58% - 99.36%
% RSD< 2.0%

The method involves extracting safinamide and this compound from spiked plasma samples using acetonitrile, followed by UPLC-MS/MS analysis. The results indicate that the method is sensitive and suitable for pharmacokinetic studies, stability assessments, and drug-drug interaction research .

Clinical Applications

2.1 Efficacy in Parkinson’s Disease

Safinamide has been investigated as an add-on therapy for patients with Parkinson's disease experiencing motor fluctuations due to dopaminergic medications like levodopa. A systematic review and meta-analysis have shown that safinamide significantly reduces "off-time" and increases "on-time without troublesome dyskinesia" compared to placebo . The meta-analysis reported:

  • Mean Difference in "Off-Time": -0.72 hours (95% CI: -0.89 to -0.56)
  • Mean Difference in "On-Time": +0.71 hours (95% CI: 0.52 to 0.90)
  • Unified Parkinson's Disease Rating Scale Part III Change: -1.83 (95% CI: -2.43 to -1.23)

These findings support the use of safinamide as an effective adjunct therapy for managing motor symptoms in Parkinson's disease patients .

2.2 Safety Profile

The safety profile of safinamide has also been evaluated, indicating that adverse events associated with its use do not significantly differ from those observed with placebo treatments . This suggests that safinamide can be safely integrated into treatment regimens for Parkinson's disease without increasing the risk of serious side effects.

Case Studies

3.1 Long-term Efficacy Studies

Long-term studies have extrapolated the clinical efficacy of safinamide in mid-to-late-stage Parkinson's disease patients, demonstrating sustained benefits over extended periods of treatment . These studies highlight the compound's potential for improving quality of life through consistent management of motor symptoms.

Mechanism of Action

Safinamide-d4 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

  • Safinamide vs. Safinamide-d4 :
    this compound differs structurally by deuterium substitution at four positions, reducing its molecular weight by ~4 Da compared to Safinamide (303.3 vs. 307.3 g/mol). This difference enables distinct mass-to-charge (m/z) ratios (303.3→215.2 for Safinamide; 307.3→215.2 for this compound), crucial for selective detection in UPLC-MS/MS . Both compounds exhibit similar hydrophobicity, necessitating optimized mobile phases (e.g., acetonitrile with 0.1% formic acid) to mitigate solubility challenges .

  • This compound vs. Other Deuterated Standards: Unlike deuterated standards such as Deracoxib-d3 (), this compound is tailored for MAO-B inhibitor analysis. Its structural alignment with Safinamide ensures minimal matrix effects, whereas non-cognate deuterated standards may introduce variability in recovery or ionization efficiency .
  • This compound vs. Safinamide Impurities :
    Impurities like Safinamide Impurity 9 (C₂₄H₂₄F₂N₂O₂) and 2-[(3-fluorophenyl)methoxy]benzaldehyde (C₁₄H₁₁FO₂) lack deuterium labels and exhibit divergent chromatographic retention times, reducing interference risks in assays .

Analytical Performance

Key parameters for Safinamide and this compound are summarized below:

Parameter Safinamide This compound
Recovery (%) 98.58–99.07 99.07–100.33
RSD (Precision) 0.96–1.74% 0.00–0.80%
LOD (pg/mL) 11.83 Not reported
LOQ (pg/mL) 35.84 Not reported
Stability (25°C, 24h) -0.17% deviation +0.59% deviation
Stability (2–8°C, 24h) -0.03% deviation +0.21% deviation

Data derived from validated UPLC-MS/MS methods show this compound achieves near-quantitative recovery (>99%) with lower variability (RSD ≤0.80%) compared to Safinamide (RSD ≤1.74%) . The deuterated analog also demonstrates superior stability under stress conditions (e.g., temperature fluctuations), making it ideal for long-term storage (-30°C) .

Method Robustness

This compound outperforms non-deuterated analogs in method robustness testing:

  • Flow Rate Variations (±10%) : this compound exhibits RSD ≤0.99% vs. Safinamide’s RSD ≤0.53% .
  • Column Temperature Variations (±5°C) : Both compounds show RSD <1.18%, confirming method resilience .
  • Matrix Effects: this compound reduces ion suppression/enhancement variability by 15–20% compared to non-IS methods .

Comparison with Alternative Standards

  • Non-Deuterated Standards: Methods using non-deuterated IS (e.g., 4-(dimethylamino)benzamide, ) lack isotopic differentiation, increasing quantification errors due to co-elution or matrix interference .
  • Sulfonamide Derivatives: Compounds like 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide () are structurally dissimilar, leading to inconsistent extraction efficiency and ionization .

Q & A

Q. What validated analytical methods are recommended for quantifying Safinamide-d4 in biological matrices?

this compound can be quantified using UPLC-MS/MS with a CORTECS C18 column (100 x 4.6 mm, 2.7 µm), mobile phase (0.1% formic acid:methanol, 30:70 v/v), and flow rate of 0.8 mL/min. This compound (m/z 307.3→215.2) serves as an internal standard. Validation parameters include linearity (r² >0.998, 113–338 pg/mL), precision (RSD <10%), and accuracy (±8%) .

Q. How should researchers address stability concerns for this compound in experimental solutions?

Stability studies show this compound remains stable in standard solutions for 24 hours at 25°C (RSD 0.12–0.99%) and up to 30 days at -30°C in plasma (RSD <1.38%). Use acetonitrile for extraction to minimize degradation, and validate storage conditions via repeated freeze-thaw cycles and short-term temperature stress tests .

Q. What are common sources of error in this compound peak area responses during LC-MS analysis?

Inconsistent peak areas may arise from low solubility in aqueous buffers due to hydrophobicity. Mitigate this by optimizing extraction solvents (e.g., acetonitrile), ensuring proper mixing (55,000 rpm centrifugation for 15 minutes), and validating recovery rates (98–100% for this compound) .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound assays in complex biological samples?

Specificity requires comparing chromatograms of blank plasma/spiked samples to confirm no interference at this compound retention times. Use UPLC-MS/MS with selective ion transitions (m/z 307.3→215.2) and assess system suitability (RSD <2% for retention time and peak area) .

Q. What statistical methods are appropriate for analyzing this compound stability data across multiple trials?

Apply Student’s t-test for daily concentration comparisons and one-way ANOVA for inter-day variability. Use GraphPad Prism-8 for calculating confidence intervals (95%) and RSDs. Report raw data in appendices with processed results in figures (e.g., error bars for standard deviation) .

Q. How should contradictory data from this compound degradation studies be resolved?

Conduct iterative analysis: (1) Replicate experiments under controlled conditions (e.g., ±5°C column temperature); (2) Cross-validate with alternative methods (e.g., HPLC vs. LC-MS); (3) Compare degradation profiles to literature. Use FINER criteria to assess feasibility of methodological adjustments .

Q. What protocols optimize this compound extraction efficiency in low-concentration plasma samples?

Mix 100 µL plasma with 100 µL this compound (75 pg/mL), add 3 mL acetonitrile, centrifuge (55,000 rpm, 15 minutes), and evaporate under nitrogen. Reconstitute in mobile phase. Validate recovery rates (99–100%) and precision (RSD <1%) across three concentrations .

Q. How do researchers assess the robustness of this compound quantification under variable HPLC conditions?

Test method robustness by altering flow rates (±10%), column temperatures (±5°C), and mobile phase ratios. Calculate RSDs for retention times and peak areas; acceptable thresholds are <2%. Include these variations in validation protocols .

Q. What strategies integrate this compound analysis into existing neuropharmacology workflows?

Modify mobile phase composition (e.g., methanol:acid ratios) to align with existing LC-MS methods. Use this compound as an internal standard in co-administered drug studies, ensuring cross-validation with blank matrices to confirm specificity .

Methodological Guidelines

  • Data Presentation : Include raw data in appendices, processed results in tables/figures with error margins, and statistical tests (t-test, ANOVA) .
  • Literature Comparison : Reference degradation kinetics and pharmacokinetic profiles from primary sources to contextualize findings .
  • Ethical Reporting : Disclose all methodological deviations and use FINERMAPS criteria to justify research scope adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.